molecular formula C10H16ClN5 B15113700 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15113700
M. Wt: 241.72 g/mol
InChI Key: ZFDHLFGNOKTLGP-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method involves the reaction of 2,4-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce the corresponding amines.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound may also chelate metal ions, affecting the function of metalloenzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its enzyme inhibitory activities make it a valuable compound for various applications.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-6-12-15(3)9(8)7-11-10-4-5-14(2)13-10;/h4-6H,7H2,1-3H3,(H,11,13);1H

InChI Key

ZFDHLFGNOKTLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

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